molecular formula C8H10ClN B122946 2-(Chloromethyl)-3,5-dimethylpyridine CAS No. 153476-69-8

2-(Chloromethyl)-3,5-dimethylpyridine

Cat. No. B122946
M. Wt: 155.62 g/mol
InChI Key: KNBUWUONENIUDS-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-3,5-dimethylpyridine” is a type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-3,5-dimethylpyridine” can be inferred from related compounds. Chloroalkyl ethers, for example, are characterized as an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

In a study, 2-(chloromethyl)-pyridine derivatives reacted with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis Techniques : 2-(Chloromethyl)-3,5-dimethylpyridine has been synthesized using various techniques. For instance, Xia Liang (2007) detailed a synthesis method using a POCl3/CH2Cl2/Et3N system, proving effective under mild reaction conditions (Xia Liang, 2007). Similarly, Dai Gui (2004) described the synthesis from 2,3,5-trimethylpyridine, involving a series of reactions including N-oxidation, nitration, and chlorination (Dai Gui, 2004).

  • Chemical Modification : S. Nogai and H. Schmidbaur (2004) explored the dehydrogenative coupling in gallium hydride complexes of 3,5-dimethylpyridine, demonstrating its potential in complex chemical reactions (S. Nogai & H. Schmidbaur, 2004).

Catalysis and Metal Complex Formation

  • Metal Complexes : N. Shinkawa et al. (1995) investigated the formation of (2-pyridylmethyl)rhodium(III) complexes, highlighting the chemical's versatility in forming metal complexes, essential for various industrial and research applications (N. Shinkawa et al., 1995).

  • Catalytic Applications : George S. Nyamato, S. Ojwach, and M. Akerman (2014) demonstrated the use of derivatives of 2-(Chloromethyl)-3,5-dimethylpyridine in catalyzing ethylene oligomerization reactions, indicating its potential in industrial catalysis (George S. Nyamato, S. Ojwach, & M. Akerman, 2014).

Structural and Spectroscopic Studies

  • Crystal Structure Analysis : Studies by David Pugh (2006) and Sen Ma et al. (2018) focused on the crystal structures of derivatives of 2-(Chloromethyl)-3,5-dimethylpyridine, providing insights into its molecular structure and interactions (David Pugh, 2006), (Sen Ma et al., 2018).

  • Spectroscopic Properties : Research like that of J. F. Arenas et al. (1998) involved the analysis of SERS spectra of derivatives, useful in understanding its chemical properties and interactions (J. F. Arenas et al., 1998).

Miscellaneous Applications

  • Other Chemical Syntheses : Papers like those by Guo-Fu Zhang et al. (2010) and Kamlesh Kumar & J. Darkwa (2015) describe the use of 2-(Chloromethyl)-3,5-dimethylpyridine in various chemical synthesis processes, showcasing its versatility (Guo-Fu Zhang et al., 2010), (Kamlesh Kumar & J. Darkwa, 2015).

Safety And Hazards

The safety data sheet for Chloromethane, a compound with a similar chloromethyl group, indicates that it is extremely flammable and may cause respiratory irritation .

properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBUWUONENIUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575384
Record name 2-(Chloromethyl)-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3,5-dimethylpyridine

CAS RN

153476-69-8
Record name 2-(Chloromethyl)-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tosyl chloride (12.5 g, 65.6 mmol) was added to a solution of 2,3,5-trimethylpyridine 1-oxide (6.0 g, 43.7 mmol), and triethylamine (6.6 g, 65.6 mmol) in DCM (60 ml) at RT under an atmosphere of nitrogen. The reaction mixture was heated to reflux and reflux was maintained 4 h (reaction was monitored by TLC). The reaction was quenched with water and extracted with DCM. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 10% ethyl acetate in n-hexanes and silica gel (230-400 Mesh) to afford 2-(chloromethyl)-3,5-dimethylpyridine (4.5 g, 66.1%) as a brown thick syrup. 1H NMR: 200 MHz, CDCl3: δ 8.15 (s, 1H), 7.45 (s, 1H), 4.75 (s, 2H), 2.35 (s, 3H), 2.25 (s, 3H). MS: [M+H]+: m/z=156.3.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Liu, H Xu, R Sun, X Li, B Hu, C Hu - Lat. Am. J. Pharm, 2015 - researchgate.net
El control de impurezas es un factor clave para la calidad de los medicamentos. El estudio de impurezas es útil para optimizar el proceso de producción y mejorar la calidad de los …
Number of citations: 2 www.researchgate.net
SR Kasibhatla, K Hong, MA Biamonte… - Journal of medicinal …, 2007 - ACS Publications
Heat shock protein 90 (Hsp90) is a molecular chaperone protein implicated in stabilizing the conformation and maintaining the function of many cell-signaling proteins. Many oncogenic …
Number of citations: 155 pubs.acs.org
TC Kühler, M Swanson, V Shcherbuchin… - Journal of medicinal …, 1998 - ACS Publications
A relationship between the structure of 21 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles (6) and their anti Helicobacter pylori activity expressed as minimum bactericidal concentration (…
Number of citations: 104 pubs.acs.org
GM Reddy, V Prasada Raju, JM Babu… - Synthetic …, 2008 - Taylor & Francis
Tenatoprazole (Ulsacare ® ) is a recently developed antiulcerative drug used for the treatment of both erosive and nonerosive gastroesophageal reflux disease. During the bulk …
Number of citations: 1 www.tandfonline.com
K Ranasinghe, PA Marzilli, S Pakhomova… - Inorganic …, 2018 - ACS Publications
NMR and X-ray diffraction studies were conducted on Pt(II)LCl 2 complexes prepared with the new N-donor ligands N(SO 2 R)Me n dpa (R = Me, Tol; n = 2, 4). These ligands differ from …
Number of citations: 6 pubs.acs.org
ZT Liu, X Meng, SM Fang, LZ Wang, ZZ Wang, G Yang… - Chemical Papers, 2020 - Springer
During drug synthesis, control of impurities is very important to get high-qualified drugs. A number of studies have devoted to synthesize the impurities and study the structures to …
Number of citations: 0 link.springer.com
HKR Pilana Vithanage - 2018 - digitalcommons.lsu.edu
The overall goal of this dissertation research is to design, synthesize, and study new Pt (II) and Re (I) complexes relevant to biomedical applications. One of the projects involves the …
Number of citations: 0 digitalcommons.lsu.edu
HKRP Vithanage - 2018 - search.proquest.com
The overall goal of this dissertation research is to design, synthesize, and study new Pt (II) and Re (I) complexes relevant to biomedical applications. One of the projects involves the …
Number of citations: 0 search.proquest.com

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